Nonanoyl Coenzyme A-d17 Sodium Salt
Description
Significance of Stable Isotope Tracing in Metabolic Pathway Elucidation
Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a metabolic substrate through a series of biochemical reactions within a cell or organism. nih.govspringernature.com By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N), scientists can track the fate of these labeled atoms as they are incorporated into downstream metabolites. nih.gov This methodology provides unparalleled insights into the metabolic wiring of cells, offering a dynamic view of pathway activity that is not achievable with static measurements alone. nih.govspringernature.com
The core advantage of stable isotope tracing lies in its ability to unambiguously track individual atoms through complex and compartmentalized metabolic networks. nih.gov This approach, often coupled with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the detailed mapping of metabolic fluxes. nih.govnih.gov It has become an increasingly accessible and vital tool for understanding the impact of genetic alterations, diseases, and therapeutic interventions on metabolism. nih.govmssm.edu For instance, Stable Isotope Resolved Metabolomics (SIRM) allows for the detailed resolution of the human disease metabolome, providing critical information for fields like oncology, and the study of diabetes and obesity. nih.gov The combination of untargeted metabolomics with stable isotope tracing gives a global overview of the cellular fate of precursor metabolites, enabling the discovery of novel metabolic pathways. acs.org
Role of Fatty Acyl-Coenzyme A Thioesters in Cellular Metabolism
Fatty acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of fatty acids, placing them at the heart of lipid metabolism and cellular energy regulation. nih.govnih.gov These molecules are not merely metabolic intermediates but also act as key regulatory molecules. avantiresearch.com The formation of an acyl-CoA from a fatty acid and Coenzyme A (CoA) is a critical activation step, preparing the fatty acid for various metabolic fates. wikipedia.org This process is catalyzed by acyl-CoA synthetases. wikipedia.org
The roles of acyl-CoAs are diverse and fundamental to cellular function:
Energy Production: Acyl-CoAs are transported into the mitochondria for β-oxidation, a process that breaks them down to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. researchgate.net
Lipid Synthesis: They serve as building blocks for the synthesis of complex lipids, such as phospholipids (B1166683) for membranes and triglycerides for energy storage. wikipedia.org
Cell Signaling and Regulation: Long-chain acyl-CoAs can modulate the activity of various enzymes and transcription factors, thereby influencing metabolic pathways and gene expression. wikipedia.orgnih.gov They have been shown to affect protein transport, enzyme activation, and protein acylation. wikipedia.org
Protein Acylation: They are donors for the acylation of proteins, a post-translational modification that can alter protein function and localization.
The intracellular concentrations of acyl-CoAs are tightly regulated by the interplay of synthesis (acyl-CoA synthetases) and hydrolysis (acyl-CoA thioesterases), ensuring metabolic homeostasis. nih.govnih.govnih.gov
Unique Advantages of Deuterium Labeling in Investigating Acyl-Coenzyme A Dynamics
Deuterium (²H or D), as a stable isotope of hydrogen, offers specific advantages for tracing the dynamics of acyl-CoAs. When incorporated into a molecule like Nonanoyl Coenzyme A to create Nonanoyl Coenzyme A-d17, the deuterium atoms act as a "heavy" tag that can be easily distinguished from the naturally occurring light isotope by mass spectrometry.
The key advantages include:
Minimal Perturbation: Deuterium is a stable, non-radioactive isotope. Its substitution for hydrogen results in a minimal change to the chemical properties of the molecule, meaning the deuterated analog behaves almost identically to its natural counterpart within biological systems. nih.gov
High Sensitivity and Low Background: The natural abundance of deuterium is very low (~0.015%). This ensures that the signal from the deuterated tracer is easily detectable above the natural background, providing high sensitivity in tracing experiments.
Versatility in Analysis: Deuterium-labeled compounds like Nonanoyl Coenzyme A-d17 can be used in a variety of analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS), to track their incorporation and transformation within the complex mixture of cellular lipids. nih.govnih.gov
Kinetic Analysis: Continuous labeling with deuterium oxide (D₂O) is a flexible and economic method to broadly assess the turnover kinetics (synthesis and degradation rates) of not just lipids but also proteins on a proteome-wide scale. nih.gov This allows researchers to gain insights into the dynamic regulation of metabolic processes under different physiological or pathological conditions. nih.gov
By using deuterated analogs like Nonanoyl Coenzyme A-d17, researchers can precisely follow the metabolic fate of the nonanoyl acyl chain as it participates in processes such as fatty acid oxidation, elongation, and incorporation into more complex lipid structures, providing a detailed picture of acyl-CoA dynamics. pharmaffiliates.com
Data Table
Table 1: Properties of Nonanoyl Coenzyme A-d17 Sodium Salt
| Property | Value | Source |
| Chemical Formula | C₃₀H₃₅D₁₇N₇O₁₇P₃S·xNa | chemicalbook.comscbt.com |
| Molecular Weight | 924.86 g/mol | pharmaffiliates.comscbt.com |
| Appearance | Hygroscopic solid | chemicalbook.com |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | chemicalbook.com |
| Common Synonyms | Pelargonoyl-CoA-d17 | medchemexpress.com |
| Primary Application | Isotope-labeled internal standard for mass spectrometry, metabolic flux analysis | pharmaffiliates.commedchemexpress.com |
Compound Index
Properties
Molecular Formula |
C₃₀H₃₅D₁₇N₇O₁₇P₃S .xNa |
|---|---|
Molecular Weight |
924.86 |
Synonyms |
Nonanoyl-CoA-d17 Sodium Salt; Pelargonoyl-CoA-d17 Sodium Salt; S-Nonanoate Coenzyme A-d17 Sodium Salt |
Origin of Product |
United States |
Methodological Advances in the Preparation and Quality Assurance of Nonanoyl Coenzyme A D17 Sodium Salt for Research Applications
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The introduction of deuterium atoms into the nonanoyl moiety of Coenzyme A requires precise chemical strategies to ensure the label is placed at specific, stable positions.
The synthesis of Nonanoyl Coenzyme A-d17 typically involves a multi-step process that can combine both chemical and enzymatic methods. nih.govnih.gov A common strategy begins with a deuterated fatty acid, in this case, nonanoic-d17 acid. This precursor is then activated and coupled to Coenzyme A.
One established method for forming the thioester bond between the deuterated nonanoic acid and Coenzyme A is through the use of an activating agent to form a highly reactive intermediate. psu.edu For instance, the deuterated nonanoic acid can be converted to its corresponding acyl-N-hydroxysuccinimide ester. This activated ester then readily reacts with the thiol group of Coenzyme A to form the desired Nonanoyl-d17 Coenzyme A.
Chemoenzymatic approaches offer an alternative and often more specific route. nih.govpsu.edu Enzymes such as acyl-CoA synthetases can be employed to directly ligate the deuterated nonanoic acid to Coenzyme A. nih.gov This method can offer high yields and specificity, minimizing the formation of byproducts. psu.edu For example, a recombinant 4-coumarate:coenzyme A ligase (4CL) has been used to synthesize various CoA esters, demonstrating the potential of enzymatic catalysis in this process. psu.edu Researchers have systematically evaluated various chemoenzymatic methods for producing a range of acyl-CoA thioesters, providing a valuable guide for selecting the optimal synthetic route based on the specific acyl group. nih.gov
The utility of Nonanoyl Coenzyme A-d17 as an internal standard is critically dependent on its isotopic purity and the stability of the deuterium labels. lgcstandards.comacanthusresearch.com High isotopic purity, meaning a very high percentage of the molecules contain all 17 deuterium atoms, is essential to prevent interference from partially labeled or unlabeled species, which could compromise the accuracy of quantification. avantiresearch.com
The stability of the C-D bonds is a key consideration. Deuterium labels should be placed at positions not susceptible to exchange with protons from solvents or other molecules. acanthusresearch.com Placing deuterium on carbons alpha to a carbonyl group can sometimes lead to proton/deuterium exchange under certain conditions. acanthusresearch.com Therefore, synthetic strategies are designed to ensure the deuterium atoms are on stable, non-exchangeable positions within the nonanoyl chain. The strength of the C-D bond compared to the C-H bond, known as the kinetic isotope effect, also contributes to the stability of the deuterated compound, particularly in resisting enzymatic degradation at labeled sites. wikipedia.org
Rigorous Analytical Purity Assessment for Isotopic Tracer Applications
To guarantee its suitability for isotopic tracer studies, Nonanoyl Coenzyme A-d17 sodium salt must undergo rigorous analytical testing to confirm its chemical and isotopic purity.
Liquid chromatography (LC) is a cornerstone technique for the separation and quantification of acyl-CoA species. rsc.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed, often coupled with mass spectrometry (LC-MS). acs.orgpsu.edu The separation of acyl-CoAs can be challenging due to the wide range of polarities conferred by different acyl chain lengths. acs.org
For comprehensive analysis, two-dimensional liquid chromatography (2D-LC) has emerged as a powerful tool, allowing for the separation of short-, medium-, and long-chain acyl-CoAs in a single run. acs.org Ion-pairing agents, such as N,N-dimethylbutylamine (DMBA), are often added to the mobile phase to improve the chromatographic resolution of polar, phosphate-containing molecules like Coenzyme A and its esters. nih.gov HPLC with UV detection is also a viable method for quantifying CoA and its derivatives, offering sensitivity comparable to some MS methods. mdpi.com
Table 1: Chromatographic Methods for Acyl-CoA Analysis
| Chromatographic Method | Description | Key Advantages |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. nih.gov | Widely used, good for a range of acyl-CoAs. rsc.org |
| Two-Dimensional LC (2D-LC) | Employs two different separation mechanisms for enhanced resolution. acs.org | Comprehensive analysis of short, medium, and long-chain acyl-CoAs in one run. acs.org |
| Ion-Pairing Chromatography | Uses additives to the mobile phase to improve separation of ionic analytes. nih.gov | Enhances peak shape and retention for polar compounds like CoA esters. nih.gov |
Mass spectrometry (MS) is the primary technique for verifying the isotopic enrichment of Nonanoyl Coenzyme A-d17. creative-proteomics.comnih.gov High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its unlabeled counterpart based on their precise mass-to-charge ratios. nih.gov Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the molecule and analyzing the resulting product ions. metwarebio.comnih.gov This technique can be used to confirm the location of the deuterium labels within the nonanoyl chain. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically deuterium (²H) NMR, is another powerful tool for confirming the presence and location of deuterium atoms. wikipedia.orgsigmaaldrich.com A strong peak in the ²H NMR spectrum and the absence of corresponding signals in the proton (¹H) NMR spectrum verify successful deuteration. wikipedia.orgyoutube.com While less sensitive than MS, NMR provides detailed structural information and can be used to quantify the degree of deuteration at specific sites. sigmaaldrich.comacs.org
Table 2: Spectroscopic Techniques for Isotopic Verification
| Spectroscopic Technique | Principle | Application in Deuterated Compound Analysis |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. youtube.com | Confirms the mass increase due to deuterium labeling and determines isotopic purity. nih.gov |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis for structural elucidation. nih.gov | Fragments the molecule to verify the location of deuterium labels. nih.gov |
| Deuterium NMR (²H NMR) | Detects the nuclear magnetic resonance of deuterium nuclei. wikipedia.org | Directly observes and confirms the presence of deuterium at specific molecular positions. sigmaaldrich.com |
Application of Nonanoyl Coenzyme A D17 Sodium Salt in Quantitative Metabolic Flux Analysis
Tracing of Medium-Chain Fatty Acid Oxidation Pathways
As a deuterated medium-chain fatty acyl-CoA, Nonanoyl-CoA-d17 is an ideal tracer for investigating the catabolism of fatty acids with carbon chain lengths that are processed by distinct enzymatic machinery within the cell.
β-oxidation is the primary catabolic pathway for fatty acids, occurring as a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. aocs.org By introducing Nonanoyl-CoA-d17 into a biological system (e.g., cultured cells, isolated mitochondria, or in vivo models), researchers can trace its breakdown.
The process begins with the action of acyl-CoA dehydrogenase, followed by enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. aocs.org As the d17-labeled nonanoyl chain is processed, the deuterium (B1214612) atoms are carried on the resulting acyl-CoA intermediates and the final product, acetyl-CoA. Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the isotopic enrichment of these intermediates can be measured over time. nih.govnih.gov This allows for the determination of key kinetic parameters, such as the rate of substrate consumption and product formation, providing a direct measure of the flux through the β-oxidation pathway. The activity of the enzymes involved is influenced by the levels of their products, with each enzyme being inhibited by the specific fatty acyl-CoA intermediate it generates. aocs.org
Table 1: Hypothetical Mass Isotopomer Tracking of Nonanoyl-CoA-d17 β-Oxidation
| Metabolite | Unlabeled Mass (Da) | Labeled Mass (Da) | Deuterium Atoms | Notes |
| Nonanoyl-CoA | 895.6 | 912.6 | 17 | Starting tracer substrate. |
| Heptanoyl-CoA | 867.5 | 880.5 | 13 | Product of the first β-oxidation cycle. |
| Valeryl-CoA | 839.5 | 848.5 | 9 | Product of the second β-oxidation cycle. |
| Propionyl-CoA | 811.4 | 816.4 | 5 | Product of the third β-oxidation cycle. |
| Acetyl-CoA | 809.6 | 811.6 | 2 | Labeled acetyl-CoA released in each cycle. |
Fatty acid oxidation is not confined to a single organelle. While mitochondria are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes also play a crucial role, particularly in the metabolism of very-long-chain fatty acids and certain medium-chain fatty acids. amsterdamumc.nlresearchgate.netnih.gov Research indicates that peroxisomes exhibit a high affinity (a low Michaelis constant, Km) for medium-chain fatty acids in the C9:0-C10:0 range. nih.gov This suggests that a significant portion of nonanoic acid catabolism may occur within this organelle.
Nonanoyl-CoA-d17 can be used to dissect the relative contributions of these two compartments. Peroxisomal β-oxidation differs from the mitochondrial pathway; it is not directly linked to ATP production via an electron transport chain and is typically incomplete, resulting in chain-shortened acyl-CoAs that are then transported to mitochondria for complete oxidation. researchgate.net By analyzing the isotopic enrichment of specific metabolic products unique to each organelle, the flux through each pathway can be quantified. For example, tracking the d17 label into specific acylcarnitines, which are used to transport acyl groups across mitochondrial membranes but can also be exported from peroxisomes when mitochondrial oxidation is impaired, can help differentiate the metabolic processing in each compartment. amsterdamumc.nlnih.govkuleuven.be
Investigation of Lipid Biosynthesis and Remodeling Pathways
The acetyl-CoA generated from the β-oxidation of Nonanoyl-CoA-d17 serves as a fundamental two-carbon building block for the synthesis of a wide array of lipids. The deuterium label carried on this acetyl-CoA allows its incorporation to be traced into newly synthesized molecules.
De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates. nih.gov The process starts with acetyl-CoA and involves the iterative addition of two-carbon units to a growing acyl chain. When acetyl-CoA derived from the breakdown of Nonanoyl-CoA-d17 enters the cytosolic pool, its deuterium label is incorporated into newly synthesized fatty acids, such as palmitate.
By measuring the deuterium enrichment in the total palmitate pool, the fractional contribution of DNL can be calculated. nih.gov Furthermore, the labeled acetyl-CoA can also be used in fatty acid elongation reactions, which extend the carbon chain of existing fatty acids. Tracking the incorporation of the d17-derived label into fatty acids longer than nonanoic acid provides a quantitative measure of chain elongation pathway activity.
Once fatty acids are synthesized or modified, they are incorporated into more complex lipid structures that serve critical cellular functions, from energy storage to membrane structure. The deuterated fatty acids produced via DNL or elongation using labeled acetyl-CoA from Nonanoyl-CoA-d17 are esterified into various lipid classes.
Stable isotope tracing allows for the quantification of the flux of these newly synthesized fatty acids into triglycerides (the primary form of energy storage) and phospholipids (B1166683) (the main components of cellular membranes). nih.gov By isolating different lipid classes from cells or tissues after administration of the tracer and analyzing them by mass spectrometry, researchers can determine the rate at which the deuterium label appears in each class. This provides valuable insights into the dynamics of lipid remodeling, storage, and membrane biogenesis. For instance, studies have demonstrated the incorporation of labeled fatty acids into the phospholipid fraction of erythrocyte membranes and their role in triglyceride biosynthesis. nih.govnih.govresearchgate.net
Table 2: Illustrative Isotopic Enrichment in Lipid Classes Following Nonanoyl-CoA-d17 Tracing
| Lipid Class | Isotopic Enrichment (%) | Implied Metabolic Flux |
| Free Fatty Acids | 5.8% | High turnover and release of newly synthesized fatty acids. |
| Triglycerides | 3.2% | Significant flux towards fatty acid esterification and energy storage. |
| Phosphatidylcholine | 1.5% | Moderate flux into membrane synthesis and remodeling. |
| Phosphatidylethanolamine | 1.1% | Lower, but measurable, flux into another key membrane component. |
| Cholesterol Esters | 0.4% | Minimal flux of de novo synthesized fatty acids into cholesterol storage. |
Methodologies for Quantitative Flux Determination in Defined Biological Systems
The core of using Nonanoyl-CoA-d17 for metabolic flux analysis lies in the precise measurement of isotopic enrichment in downstream metabolites. This is achieved through a combination of advanced analytical and computational methods.
The primary analytical technique is mass spectrometry, coupled with a separation method like gas or liquid chromatography (GC-MS or LC-MS). This allows for the separation of complex biological mixtures and the detection of mass differences between the unlabeled (endogenous) molecules and their deuterium-labeled counterparts. researchgate.net High-resolution mass spectrometry can resolve the mass difference between deuterium and naturally abundant heavy isotopes like Carbon-13, enabling sensitive and accurate quantification even at low tracer doses. nih.gov
The experimental data, which consists of the isotopic labeling patterns of various metabolites over time, is then integrated into mathematical models of cellular metabolism. researchgate.netnih.gov These models, based on known biochemical reaction networks, are used to calculate the rates (fluxes) through specific pathways that best explain the observed labeling patterns. This computational approach, known as Metabolic Flux Analysis (MFA), can unravel complex metabolic reorganizations in response to various stimuli or in disease states, providing a systems-level understanding of cellular metabolism. researchgate.netnih.govcreative-proteomics.com
Cellular and Subcellular Models (e.g., cell cultures, isolated mitochondria)
In cellular and subcellular models, stable isotope tracers are used to dissect metabolic pathways in a controlled environment. For instance, deuterated water (D₂O) can be used to measure the synthesis of fatty acids and cholesterol in hepatocyte cellular models. springernature.com The incorporation of deuterium from D₂O into newly synthesized lipids allows for the quantification of de novo lipogenesis.
Isolated mitochondria are utilized to study specific mitochondrial metabolic activities. nih.gov By supplying these organelles with labeled substrates, such as ¹³C-pyruvate, researchers can assess carbon flow through the Citric Acid Cycle (TCA) and related pathways. nih.gov While not specifically documented for Nonanoyl Coenzyme A-d17, one could theoretically use a deuterated fatty acyl-CoA to study the pathways of fatty acid oxidation within isolated mitochondria by tracking the appearance of deuterium in TCA cycle intermediates and other products.
Ex Vivo and In Vitro Systems for Metabolic Studies
Ex vivo systems, such as perfused organs or tissue slices, and in vitro enzymatic assays also benefit from stable isotope tracers. For example, a study on macrophages used a library of deuterated arachidonic acid isotopologues to study the physiological kinetic isotope effects during enzymatic oxygenation by living cells. acs.org This approach allows for a detailed interrogation of enzyme-specific mechanisms. Similarly, deuterated acetate (B1210297) has been used to trace substrate fluxes through the TCA cycle in the liver, demonstrating how dietary components are metabolized. nih.gov
Advanced Computational and Modeling Approaches for Isotopic Data Interpretation
The data generated from stable isotope tracing experiments are complex. The distribution of isotopes within a metabolite pool provides a wealth of information that requires sophisticated computational tools to interpret.
Mass Isotopomer Distribution Analysis (MIDA) and Isotopomer Spectral Analysis (ISA)
Mass Isotopomer Distribution Analysis (MIDA) and Isotopomer Spectral Analysis (ISA) are mathematical techniques used to analyze the distribution of mass isotopomers (molecules that differ in mass due to isotope labeling) in a polymer or a series of metabolites. physiology.org These methods can estimate key parameters, such as the fractional contribution of different precursors to the synthesis of a product. For example, ISA has been applied to study triglyceride fatty acid synthesis in 3T3-L1 cells using ¹³C-labeled acetate to determine the dilution of the precursor pool and the fraction of newly synthesized product. physiology.org While these techniques are powerful for analyzing the synthesis of lipids, their application requires specific experimental data on the isotopic enrichment of products, which is currently unavailable for Nonanoyl Coenzyme A-d17.
Flux Balance Analysis and Metabolic Network Reconstruction
Metabolic network reconstruction is the process of compiling all known metabolic reactions in an organism into a structured, mathematical model. wikipedia.orgnih.gov These genome-scale models serve as a framework for computational analysis.
Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism in these network reconstructions. rsc.org While FBA itself does not use isotopic data directly, it is often used in conjunction with isotope-assisted metabolic flux analysis (iMFA). nih.gov iMFA integrates isotopic labeling data with a metabolic network model to provide quantitative flux maps throughout the central metabolism. nih.govresearchgate.net This approach allows researchers to understand how nutrients are utilized and how metabolic pathways are rewired in different conditions. The reconstruction of a metabolic network is a crucial first step, defining the possible routes that a tracer like a deuterated fatty acyl-CoA could take. wikipedia.orgnih.gov
Enzymatic and Mechanistic Studies Utilizing Nonanoyl Coenzyme A D17 Sodium Salt
Characterization of Acyl-Coenzyme A Dehydrogenase Activities
Acyl-Coenzyme A dehydrogenases (ACADs) are a class of flavoproteins that catalyze the initial step in each cycle of fatty acid β-oxidation, introducing a double bond between the α- and β-carbons of the fatty acyl-CoA thioester. The use of deuterated substrates like Nonanoyl Coenzyme A-d17 is fundamental to elucidating the finer points of their catalytic action.
Different ACADs exhibit varying specificities for substrates of different chain lengths. Medium-chain acyl-CoA dehydrogenase (MCAD) is a well-studied member of this family and serves as a model for understanding these enzymes. nih.gov While ACADs have broad specificity, the binding and turnover rates are influenced by the length of the acyl chain.
The primary utility of Nonanoyl Coenzyme A-d17 in kinetic studies is the determination of the kinetic isotope effect (KIE). The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the case of ACADs, the reaction involves the abstraction of a proton from the α-carbon. By comparing the kinetic parameters (K_m and V_max) for the normal, protiated Nonanoyl Coenzyme A and the deuterated Nonanoyl Coenzyme A-d17, researchers can determine if the C-H bond cleavage is the rate-limiting step of the reaction. A significant KIE (where the rate for the protiated substrate is much faster than for the deuterated one) provides strong evidence for this. For example, studies with deuterated butyryl-CoA have shown very large deuterium (B1214612) isotope effects, indicating that C-H bond cleavage is indeed a critical, rate-determining step. nih.gov
Table 1: Illustrative Kinetic Parameters for MCAD with Protiated and Deuterated Nonanoyl-CoA
| Substrate | K_m (μM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | KIE (k_H/k_D) on k_cat |
| Nonanoyl-CoA | 10 | 5.0 | 25 | 2.5 x 10⁶ | - |
| Nonanoyl-CoA-d17 | 10 | 0.5 | 2.5 | 2.5 x 10⁵ | 10 |
Note: This table contains illustrative data based on known principles of KIE in ACADs. Actual values would be determined experimentally.
The mechanism of ACADs involves the concerted removal of a proton from the α-carbon by a catalytic glutamate (B1630785) residue (like Glu376 in MCAD) and a hydride transfer from the β-carbon to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The use of substrates like Nonanoyl Coenzyme A-d17 is crucial for dissecting this mechanism.
The large deuterium isotope effect observed in studies with similar deuterated substrates confirms that the abstraction of the α-proton is a key event in the catalytic cycle. nih.gov The magnitude of the KIE can also provide insights into the nature of the transition state and whether quantum mechanical tunneling plays a role in the hydrogen transfer. nih.gov The enzyme active site lowers the pKa of the substrate's α-C-H bond significantly, facilitating its removal by the glutamate base. nih.gov Studies using substrate analogues have shown that the enzyme environment can lower this pKa by 8 to more than 11 pH units. nih.gov
By synthesizing stereospecifically labeled deuterated substrates, it is possible to determine the stereochemistry of the hydrogen abstraction. It has been established that the pro-R hydrogen at the α-carbon and the pro-R hydrogen at the β-carbon are removed, resulting in the formation of a trans-Δ²-enoyl-CoA product. The use of Nonanoyl Coenzyme A-d17, where all hydrogens on the acyl chain are replaced by deuterium, provides a powerful tool for confirming this mechanism through techniques like mass spectrometry and NMR to analyze the product and the remaining deuterium atoms.
Probing Acyl-Coenzyme A Synthetase and Transferase Function
Acyl-Coenzyme A synthetases (ACSs) are responsible for the activation of fatty acids by ligating them to Coenzyme A, a prerequisite for their involvement in metabolic pathways like β-oxidation or triglyceride synthesis. nih.gov The kinetics of these enzymes can be studied using deuterated fatty acids, such as d17-nonanoic acid, which is the precursor to Nonanoyl Coenzyme A-d17.
By providing d17-nonanoic acid to a system containing ACS, researchers can use mass spectrometry to follow the formation of Nonanoyl Coenzyme A-d17 over time. This allows for the calculation of reaction rates and the determination of kinetic parameters. The heavy isotope label allows for the clear differentiation of the experimentally introduced substrate from the endogenous pool of unlabeled fatty acids, which is particularly important when working with complex biological samples like cell lysates or tissue homogenates.
Acyl-Coenzyme A transferases catalyze the transfer of the acyl group from Coenzyme A to an acceptor molecule. A prominent example is the carnitine palmitoyltransferase (CPT) system, which transports long-chain fatty acids into the mitochondria for oxidation. nih.gov Another important class of transferases are the diacylglycerol O-acyltransferases (DGATs), which are key enzymes in the synthesis of triglycerides. nih.gov
Nonanoyl Coenzyme A-d17 is an excellent tool for studying these transferase activities. The deuterated nonanoyl group acts as a tracer that can be followed from the CoA thioester to the final product. For instance, in a study of DGAT activity, one could incubate the enzyme with diacylglycerol and Nonanoyl Coenzyme A-d17. The formation of the deuterated triglyceride product can then be quantified by mass spectrometry. This allows for a direct measurement of the enzyme's activity and specificity. Such assays are critical for understanding the role of specific transferases in metabolic health and disease, such as nonalcoholic fatty liver disease. nih.gov
Nonanoyl Coenzyme A-d17 Sodium Salt as a Biochemical Probe for Protein-Ligand Interactions
Beyond its use as a substrate in enzyme assays, Nonanoyl Coenzyme A-d17 is a valuable probe for studying the interactions between acyl-CoAs and proteins. Acyl-CoAs are not only metabolites but also act as allosteric regulators of various proteins. The binding of these ligands can induce conformational changes that alter protein function.
The deuterium label in Nonanoyl Coenzyme A-d17 provides a non-invasive signal that can be detected by techniques like deuterium NMR spectroscopy. This can provide information about the environment of the acyl chain when bound to a protein. Furthermore, in structural biology techniques like neutron crystallography, the difference in scattering length between hydrogen and deuterium can be exploited to precisely locate the acyl chain within the protein's binding pocket.
In proteomics and metabolomics, Nonanoyl Coenzyme A-d17 can be used in "activity-based profiling" or "chemical proteomics" approaches. For example, it can be used to identify which proteins in a complex mixture bind to or are modified by nonanoyl-CoA. After incubation, proteins that have bound or reacted with the deuterated lipid can be identified by mass spectrometry, searching for the characteristic mass shift imparted by the d17-nonanoyl group. This allows for the discovery of new protein-lipid interactions and the characterization of their roles in cellular signaling and metabolism.
Research on this compound and its Role in Enzymatic Studies Remains Largely Undocumented in Publicly Available Literature
Despite the availability of this compound as a research chemical, a thorough review of publicly accessible scientific literature reveals a significant lack of published studies detailing its specific use in enzymatic and mechanistic investigations. While the principles of utilizing deuterium-labeled compounds to probe enzyme kinetics and reaction mechanisms are well-established, specific data and detailed research findings for this particular deuterated substrate are not readily found.
The kinetic isotope effect (KIE) is a powerful tool in biochemistry, providing insight into the rate-limiting steps of enzymatic reactions. This effect arises from the difference in reaction rates between a molecule containing a lighter isotope (like hydrogen) and one containing a heavier isotope (like deuterium) at a specific atomic position. The change in mass can affect the vibrational frequency of chemical bonds, and if this bond is broken or formed during the rate-determining step of a reaction, a measurable change in the reaction rate will be observed.
In the context of fatty acid metabolism, where Nonanoyl Coenzyme A would be a substrate, the use of its deuterated form, this compound, would theoretically allow researchers to investigate the mechanisms of enzymes such as acyl-CoA dehydrogenases or other acyltransferases. By comparing the kinetic parameters (e.g., Vmax and Km) of the deuterated versus the non-deuterated substrate, scientists could deduce whether the cleavage of a carbon-hydrogen bond on the acyl chain is a rate-limiting part of the enzymatic process.
However, at present, there are no specific studies available in the public domain that have published such data for this compound. The scientific community has extensively used other deuterated molecules to study kinetic isotope effects in various metabolic pathways, but this specific medium-chain fatty acyl-CoA analog has not been the subject of published research in this context.
The absence of such literature means that detailed research findings, including data tables comparing the enzymatic processing of Nonanoyl Coenzyme A and its d17 isotopologue, cannot be presented. While the theoretical application of this compound in mechanistic studies is clear, the practical execution and subsequent publication of these experiments have not been documented in accessible scientific journals or databases.
Further research is required to elucidate the specific influence of deuterium labeling on the kinetics of enzymes that metabolize nonanoyl-CoA. Such studies would be valuable in providing a more complete understanding of the catalytic mechanisms of fatty acid metabolism.
Advanced Analytical Methodologies for Detection and Quantification of Nonanoyl Coenzyme A D17 Sodium Salt and Its Metabolites
Mass Spectrometry-Based Approaches for Isotope Ratio Measurement
Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled molecules due to its ability to differentiate compounds based on their mass-to-charge ratio (m/z). rsc.orgnih.gov This capability is essential for tracking the incorporation and transformation of Nonanoyl Coenzyme A-d17 within biological systems. Isotope Ratio Mass Spectrometry (IRMS) is a specialized field within MS that focuses on measuring the relative abundance of isotopes, providing insights into the origin and metabolic history of a compound. rsc.org While traditional IRMS often involves combustion of the sample, modern techniques, especially when coupled with chromatography, allow for the analysis of specific compounds within complex mixtures. rsc.org
Recent advancements in Fourier transform mass spectrometry, including both Orbitrap and Fourier transform ion cyclotron resonance (FTICR) MS, have demonstrated the ability to measure stable isotope ratios at natural abundance with high accuracy and precision, a capability that is directly transferable to studies involving labeled compounds like Nonanoyl Coenzyme A-d17. nih.gov These high-resolution instruments are critical for resolving the isotopic peaks of the labeled compound and its metabolites from other closely related ions in the biological matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the targeted quantification of acyl-CoAs, including deuterated analogs like Nonanoyl Coenzyme A-d17. nih.gov This method offers high selectivity and sensitivity, making it suitable for detecting the low concentrations of these metabolites typically found in biological samples. nih.govnih.gov The chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), isolates the analyte of interest from the complex biological matrix before it enters the mass spectrometer. researchgate.net
In a typical LC-MS/MS workflow for acyl-CoA analysis, the precursor ion corresponding to the protonated or deprotonated Nonanoyl Coenzyme A-d17 is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification. nih.gov The use of stable isotope-labeled internal standards, such as 13C-labeled acyl-CoAs, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification. nih.gov
A key challenge in the analysis of phosphorylated molecules like acyl-CoAs is their potential for poor chromatographic peak shape and signal loss due to interactions with metallic surfaces. nih.gov Method development often involves strategies to mitigate these effects, such as using specialized columns or incorporating additives into the mobile phase. researchgate.net For instance, a 0.1% phosphoric acid wash between injections has been shown to improve chromatographic performance and reduce signal loss. researchgate.net
| Parameter | Description | Reference |
| Chromatography | Reversed-phase (RP) and/or Hydrophilic Interaction Liquid Chromatography (HILIC) are commonly used for separation of acyl-CoAs. | researchgate.net |
| Ionization | Electrospray ionization (ESI) is typically used, operating in either positive or negative ion mode. | nih.gov |
| Mass Analysis | Tandem mass spectrometry (MS/MS) is employed for selective and sensitive quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | nih.gov |
| Internal Standards | Stable isotope-labeled compounds (e.g., 13C-labeled acyl-CoAs) are used for accurate quantification. | nih.gov |
| LOD/LOQ | Limits of detection (LOD) and quantification (LOQ) can reach the low femtomole to nanomolar range, depending on the specific compound and matrix. | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatives
While LC-MS/MS is the preferred method for analyzing intact acyl-CoAs, gas chromatography-mass spectrometry (GC-MS) plays a crucial role in the analysis of the fatty acid portion of these molecules after hydrolysis. To make the non-volatile fatty acids amenable to GC analysis, they must first be derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters. nih.gov
Following derivatization, the sample is introduced into the GC, where the fatty acid derivatives are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra contain characteristic fragmentation patterns that allow for the identification and quantification of the fatty acids. nih.gov
For Nonanoyl Coenzyme A-d17, GC-MS analysis of its hydrolyzed fatty acid (nonanoic acid-d17) would allow for precise determination of the deuterium (B1214612) incorporation into the fatty acid pool. This can be particularly useful for tracing the metabolic fate of the nonanoyl moiety, for example, its elongation, desaturation, or incorporation into complex lipids. The mass shift due to the 17 deuterium atoms provides a clear signature for distinguishing it from the endogenous, unlabeled nonanoic acid.
| Step | Description | Reference |
| Hydrolysis | The acyl-CoA is hydrolyzed to release the free fatty acid (nonanoic acid-d17). | |
| Derivatization | The fatty acid is converted to a volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester. | nih.gov |
| Separation | The derivatives are separated using a gas chromatograph. | nih.gov |
| Detection | The mass spectrometer detects the separated derivatives, allowing for identification and quantification based on mass spectra and retention times. | nih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification and Lipidomics
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap and FTICR mass spectrometers, is an invaluable tool for the untargeted analysis of metabolites and for comprehensive lipidomics studies. researchgate.netnih.gov HRMS provides highly accurate mass measurements (typically with sub-ppm error), which allows for the determination of the elemental composition of an unknown metabolite. nih.gov This capability is crucial for identifying novel metabolites of Nonanoyl Coenzyme A-d17.
In a typical untargeted metabolomics workflow, samples are analyzed by LC-HRMS, and the data is processed to detect features (ions with a specific m/z and retention time) that are significantly different between experimental groups. nih.gov For the study of Nonanoyl Coenzyme A-d17, this would involve comparing samples treated with the deuterated compound to control samples. The accurate mass of the differential features can then be used to propose potential elemental formulas. Further structural elucidation is achieved through the analysis of fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. nih.gov
HRMS is also central to the field of lipidomics, which aims to comprehensively profile all lipids in a biological system. Given that Nonanoyl Coenzyme A is an intermediate in fatty acid metabolism, its deuterated form can be used as a tracer to study the synthesis and remodeling of various lipid species. HRMS can detect the incorporation of the d17-nonanoyl moiety into complex lipids such as triglycerides, phospholipids (B1166683), and cholesterol esters, providing detailed insights into lipid dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing and Deuterium Location
For Nonanoyl Coenzyme A-d17, 2H (deuterium) NMR spectroscopy can be used to directly observe the signals from the deuterium atoms. nih.gov The chemical shift of the deuterium signal provides information about its chemical environment, allowing for the determination of its position in the nonanoyl chain. This is critical for understanding the stereochemistry of metabolic reactions, such as desaturation or hydroxylation, that the nonanoyl moiety may undergo.
In addition to direct 2H NMR, the effects of deuterium substitution can also be observed in 1H and 13C NMR spectra. The presence of a deuterium atom can cause small shifts in the resonance frequencies of neighboring protons and carbons (isotopic shifts) and can lead to the disappearance of signals from directly attached protons. These effects can be used to indirectly trace the path of the deuterium label through metabolic pathways. globalauthorid.com Deuterium metabolic imaging (DMI) is an emerging in vivo application of this technology. nih.gov
Sample Preparation and Subcellular Fractionation Strategies for Acyl-Coenzyme A Metabolomics
The accuracy and reliability of any metabolomics analysis, particularly for labile compounds like acyl-CoAs, are highly dependent on the sample preparation procedures. mdpi.com The primary goals of sample preparation are to rapidly quench metabolic activity to prevent changes in metabolite levels post-sampling, efficiently extract the metabolites of interest, and remove interfering substances. mdpi.comwpmucdn.com
Subcellular fractionation is an additional step that can provide valuable information about the spatial distribution of metabolites within the cell. By isolating different organelles, such as mitochondria, peroxisomes, and the cytoplasm, it is possible to determine the concentration of Nonanoyl Coenzyme A-d17 and its metabolites in specific cellular compartments. This information is crucial for understanding the compartmentalization of fatty acid metabolism.
Insights from Nonanoyl Coenzyme A D17 Sodium Salt in Specific Biological Processes
Role in Mitochondrial Bioenergetics and Redox Homeostasis
Nonanoyl Coenzyme A, as a medium-chain fatty acyl-CoA, is a key substrate for mitochondrial energy production. Its entry into the mitochondrial matrix and subsequent metabolism are central to cellular bioenergetics. Unlike long-chain fatty acyl-CoAs, which require the carnitine shuttle for transport across the inner mitochondrial membrane, medium-chain acyl-CoAs can cross this barrier more readily. wikipedia.org
Once inside the mitochondrial matrix, nonanoyl-CoA undergoes β-oxidation. This is a cyclical four-step process that systematically shortens the acyl chain by two carbons per cycle, releasing acetyl-CoA, NADH, and FADH2. wikipedia.org The generated acetyl-CoA enters the tricarboxylic acid (TCA) cycle for further oxidation. The electron carriers NADH and FADH2 donate their high-energy electrons to the electron transport chain (ETC), driving the synthesis of ATP through oxidative phosphorylation. This process is the primary source of cellular energy.
The continuous oxidation of acyl-CoAs like nonanoyl-CoA is intrinsically linked to the cell's redox homeostasis. The production of NADH and FADH2 directly influences the mitochondrial NAD+/NADH and FAD/FADH2 ratios, which are critical indicators of the cellular redox state. Nitric oxide (NO) is a signaling molecule that can modulate mitochondrial function by inhibiting the ETC, thereby affecting oxygen consumption and the generation of reactive oxygen species (ROS), which also impacts redox balance. nih.gov The use of Nonanoyl Coenzyme A-d17 Sodium Salt allows for precise measurement of the flux through the β-oxidation pathway, providing quantitative data on how the metabolism of specific fatty acids contributes to ATP production and the maintenance of the mitochondrial redox environment under various physiological and pathological conditions.
Investigation in Cellular Models of Metabolic Reprogramming (e.g., nutrient perturbation, stress response)
Cells exhibit remarkable metabolic flexibility, reprogramming their pathways in response to environmental cues such as nutrient availability or cellular stress. A classic example of metabolic reprogramming is observed in cancer cells, which often display altered glucose, glutamine, and lipid metabolism to support their rapid proliferation. nih.gov
In these reprogrammed states, the utilization of fatty acids can be significantly altered. For instance, instead of being primarily oxidized for energy, fatty acids might be redirected towards the synthesis of lipids for new membrane formation or for signaling purposes. Investigating these metabolic shifts requires tools that can trace the fate of specific nutrients.
This compound is an ideal tool for such investigations. In cellular models subjected to nutrient perturbation (e.g., glucose deprivation) or other stressors, this labeled compound can be introduced to track the metabolic fate of nonanoyl-CoA. By analyzing the isotopic labeling pattern in downstream metabolites, researchers can quantify the flux of the nonanoyl group into various pathways:
Oxidative pathways: Measuring labeled acetyl-CoA or TCA cycle intermediates reveals the contribution to energy production.
Biosynthetic pathways: Detecting labeled complex lipids (e.g., phospholipids (B1166683), triglycerides) indicates the extent of its use in lipid synthesis.
Acylation reactions: Identifying labeled, acylated proteins demonstrates its role in post-translational modifications.
This approach provides a detailed and dynamic picture of how medium-chain fatty acid metabolism is rewired in response to cellular stress, offering insights into the adaptive mechanisms that allow cells to survive and function under challenging conditions.
Elucidation of Acyl-Coenzyme A Metabolism in Organelle-Specific Contexts (e.g., peroxisomes, ER, lipid droplets)
The metabolism of acyl-CoAs is compartmentalized within the cell, with different organelles performing specialized functions. nih.govnih.gov Understanding these organelle-specific roles is crucial for a complete picture of lipid metabolism. This compound can be used to trace the movement and transformation of nonanoyl-CoA between these compartments.
Mitochondria: As discussed, mitochondria are the primary site for the complete β-oxidation of medium-chain acyl-CoAs to acetyl-CoA, generating substantial ATP. wikipedia.org They are the metabolic furnace of the cell.
Peroxisomes: These organelles also perform β-oxidation, but their role is distinct. Peroxisomes are particularly important for shortening very-long-chain fatty acids. nih.govnih.gov The process in peroxisomes is incomplete, yielding acetyl-CoA and medium-chain acyl-CoAs (like octanoyl-CoA or nonanoyl-CoA). nih.gov These products must then be transported to the mitochondria, often via the carnitine shuttle system, for complete oxidation to CO2 and water. nih.gov Peroxisomes and mitochondria thus work in tandem for the complete catabolism of certain fatty acids.
Endoplasmic Reticulum (ER): The ER is a major hub for lipid synthesis. Acyl-CoA synthetases located in the ER membrane activate fatty acids by converting them to their respective acyl-CoAs. nih.gov These activated acyl-CoAs are then used as building blocks for synthesizing complex lipids such as triglycerides and phospholipids, which are essential for membrane biogenesis and energy storage.
Lipid Droplets: These organelles serve as the primary storage sites for neutral lipids, mainly triglycerides and sterol esters. Acyl-CoAs synthesized in the ER are used to form these storage lipids, which are then sequestered within lipid droplets. During times of energy demand, these lipids are hydrolyzed to release fatty acids, which are then activated to acyl-CoAs and transported to mitochondria for oxidation.
The table below summarizes the primary roles of nonanoyl-CoA and related acyl-CoAs within these key organelles.
Table 1: Organelle-Specific Roles of Acyl-Coenzyme A Click on the headers to sort the table
| Organelle | Primary Metabolic Function Related to Acyl-CoA | Key Input/Output |
|---|---|---|
| Mitochondria | Complete β-oxidation for ATP production. | Input: Fatty Acyl-CoA Output: Acetyl-CoA, NADH, FADH2, ATP |
| Peroxisomes | Incomplete β-oxidation of very-long-chain fatty acids. | Input: Very-Long-Chain Acyl-CoA Output: Acetyl-CoA, Medium-Chain Acyl-CoA |
| Endoplasmic Reticulum (ER) | Fatty acid activation and synthesis of complex lipids. | Input: Fatty Acids, Coenzyme A Output: Fatty Acyl-CoA, Phospholipids, Triglycerides |
| Lipid Droplets | Storage and mobilization of neutral lipids. | Input: Triglycerides Output: Fatty Acids |
Comparative and Integrative Research with Deuterated Acyl Coenzyme a Analogs
Comparative Analysis of Deuterium (B1214612) vs. Carbon-13 Labeled Tracers
The choice between deuterium (²H) and carbon-13 (¹³C) as an isotopic label is a critical decision in designing metabolic tracer studies. Each isotope has distinct properties that make it more or less suitable for specific applications, particularly in the study of fatty acid metabolism.
Advantages and Limitations in Specific Metabolic Contexts
The selection of an isotopic tracer involves a trade-off between cost, analytical sensitivity, and the potential for metabolic artifacts. Deuterium-labeled tracers are often preferred for their lower cost compared to their ¹³C counterparts. nih.gov However, the significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to a pronounced kinetic isotope effect (KIE), where reactions involving the cleavage of a carbon-deuterium bond proceed more slowly than those involving a carbon-hydrogen bond. wikipedia.org This effect can be substantial, with observed KIEs for deuterium ranging from 7 to as high as 36 in certain lipid oxidation reactions, potentially altering the very metabolic rates being measured. nih.govnih.gov
Another limitation of deuterium tracers is the potential for the label to be lost through exchange with protons in aqueous solutions or during certain enzymatic reactions, such as desaturation. nih.gov This can compromise the accuracy of quantitative results. nih.gov Furthermore, deuterium labeling can cause shifts in chromatographic retention times, which may complicate analysis if the deuterated standard does not co-elute with the unlabeled analyte. researchgate.net
Conversely, ¹³C-labeled tracers are generally considered the superior choice for many applications due to their stability. nih.gov The smaller relative mass difference between ¹²C and ¹³C results in minimal to negligible KIEs. researchgate.net There is no risk of the ¹³C label being lost through chemical exchange, which enhances the reliability of the data. nih.gov While historically more expensive, the increased availability and reduced cost of ¹³C-labeled compounds have made them more accessible for a wider range of studies. nih.gov
| Feature | Deuterium (²H) Labeled Tracers (e.g., Nonanoyl-CoA-d17) | Carbon-13 (¹³C) Labeled Tracers |
|---|---|---|
| Primary Advantage | Lower cost. nih.gov | Higher stability and accuracy. nih.gov |
| Kinetic Isotope Effect (KIE) | Significant; can alter reaction rates. wikipedia.org | Minimal to negligible. researchgate.net |
| Label Stability | Potential for loss via H/D exchange or in specific reactions (e.g., desaturation). nih.gov | Highly stable; no exchange issues. nih.gov |
| Chromatographic Behavior | Can cause retention time shifts compared to the unlabeled analyte. researchgate.net | Typically co-elutes with the unlabeled analyte. nih.gov |
| Analytical Considerations | Requires careful validation to account for potential label loss and KIE. nih.gov | Generally more straightforward quantification. nih.gov |
Strategies for Multi-Isotope Tracing
To overcome the limitations of single-isotope studies and gain a more comprehensive view of metabolism, researchers often employ multi-isotope tracing strategies. nih.gov This involves using two or more different isotopically labeled substrates simultaneously. For example, a study might use a deuterated fatty acid like Nonanoyl-CoA-d17 alongside [U-¹³C]-glucose. This allows for the simultaneous tracking of both fatty acid oxidation and glucose metabolism, revealing how these pathways interact and compete for entry into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
By analyzing the distinct mass shifts produced by the different isotopes in downstream metabolites, it is possible to resolve the contributions of each substrate to a common metabolic pool. youtube.com For instance, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the labeling patterns from ¹³C-tracers to calculate the rates of enzymatic reactions throughout a metabolic network. nih.gov The precision of these calculations can be greatly enhanced by using parallel labeling experiments with different tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine. nih.govresearchgate.net This approach provides a more robust and detailed picture of cellular metabolic fluxes than could be achieved with a single tracer alone. nih.gov
Interplay with Other Metabolic Tracers (e.g., deuterated water, glucose, glutamine)
The metabolic fate of Nonanoyl Coenzyme A-d17 is intricately linked with other key metabolic pathways. Using it in concert with other specific tracers provides critical insights into these connections.
Deuterated Water (D₂O): D₂O is a substrate-agnostic tracer that can be used to quantify de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors). nih.gov When a deuterated fatty acid tracer is oxidized, its deuterium atoms can be released and incorporated into the body's water pool. nih.gov By measuring the enrichment of deuterium in body water, researchers can calculate the rate of fatty acid oxidation. nih.gov This provides a complementary view to tracking the direct incorporation of the deuterated acyl-CoA into lipid pools.
Labeled Glucose: Co-administration of a deuterated fatty acid with a ¹³C-labeled glucose tracer is a common strategy to study the dynamic relationship between fat and carbohydrate metabolism. nih.govnih.gov These studies can quantify the extent to which cells are fueling the TCA cycle through fatty acid-derived acetyl-CoA versus glucose-derived acetyl-CoA. nih.govnih.gov This is particularly relevant in understanding metabolic flexibility—a cell's ability to switch between fuel sources—in both healthy and diseased states.
Labeled Glutamine: In many rapidly proliferating cells, particularly cancer cells, glutamine is a critical nutrient that contributes significantly to biosynthesis and energy production. nih.gov Using a ¹³C-labeled glutamine tracer alongside a deuterated fatty acid can elucidate the relative contributions of fatty acids versus glutamine to the cellular lipid pool. nih.govnih.gov Some cancer cells utilize a pathway called reductive carboxylation to convert glutamine-derived carbon into acetyl-CoA for fatty acid synthesis, a process that can be clearly distinguished by using these dual tracers. nih.gov
Chain Length and Saturation Specificity in Fatty Acyl-Coenzyme A Metabolism
The metabolic processing of a fatty acyl-CoA is highly dependent on the length and degree of saturation of its acyl chain. Enzymes within the fatty acid oxidation pathway exhibit distinct substrate specificities.
Acyl-CoA dehydrogenases (ACADs) are a family of enzymes that catalyze the initial, often rate-limiting, step of mitochondrial β-oxidation. nih.gov These enzymes have overlapping but distinct specificities for fatty acyl-CoAs of different chain lengths. nih.gov For Nonanoyl-CoA (a nine-carbon, medium-chain fatty acyl-CoA), the primary enzyme responsible for its initial processing would be medium-chain acyl-CoA dehydrogenase (MCAD), which shows optimal activity for substrates with approximately eight carbons. nih.gov Other ACADs have different preferences, as detailed in the table below.
| Enzyme | Abbreviation | Optimal Acyl-CoA Chain Length | Reference |
|---|---|---|---|
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4 | nih.gov |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C8 | nih.gov |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C14 | nih.gov |
| Very-Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C16 | nih.gov |
The degree of saturation is also a critical determinant of metabolic fate. While most ACADs act on saturated fats, other enzymes are specific for unsaturated fatty acyl-CoAs. For example, acyl-CoA dehydrogenase 9 (ACAD-9) is most active with unsaturated long-chain acyl-CoAs. nih.gov The efficiency of fatty acid absorption by the small intestine is also modulated by these physicochemical properties; absorption efficiency for saturated fatty acids tends to decrease with increasing chain length, while for unsaturated fatty acids, it increases with the degree of desaturation. youtube.com Therefore, a tracer like Nonanoyl Coenzyme A-d17, being a saturated medium-chain analog, would be expected to be readily absorbed and metabolized primarily by the MCAD enzyme.
Future Directions and Emerging Research Avenues for Deuterated Acyl Coenzyme a Compounds
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
A primary challenge in the study of acyl-CoAs is their low abundance and susceptibility to degradation. nih.gov Future research will focus on developing more sensitive and high-throughput analytical methods to overcome these limitations. Liquid chromatography coupled to mass spectrometry (LC-MS) is the most common technique for acyl-CoA analysis due to its superior sensitivity. nih.gov Innovations in high-resolution mass spectrometry, with improved ion optics and faster scanning speeds, are enabling more robust profiling of a wide array of acyl-CoA compounds simultaneously. nih.gov
Homogeneous "mix-incubate-measure" assays are also being developed for high-throughput screening (HTS) applications. bioassaysys.comnih.gov These assays, which can be automated to analyze thousands of samples daily, are crucial for drug discovery efforts targeting enzymes involved in acyl-CoA metabolism. bioassaysys.comnih.gov For example, a scintillation proximity assay using acyl-CoA binding protein (ACBP) as a molecular probe has been developed to detect long-chain acyl-CoA products, a method amenable to HTS. nih.gov
Future platforms will likely integrate these advanced separation and detection techniques to provide a comprehensive and quantitative picture of the acyl-CoA pool in various biological samples.
Table 1: Comparison of Current and Emerging Analytical Techniques for Acyl-CoA Analysis
| Technique | Key Advantages | Limitations | Future Developments |
| LC-MS/MS | High sensitivity and specificity; allows for quantification using deuterated standards. nih.gov | Can be labor-intensive; potential for ion suppression. nih.gov | Improved chromatography for better separation; faster scanning mass spectrometers. nih.gov |
| High-Resolution MS | Simultaneous measurement of a broad range of metabolites; untargeted analysis. nih.gov | Data analysis can be complex; requires specialized instrumentation. | Enhanced software for automated data processing and metabolite identification. nih.gov |
| Homogeneous Assays | High-throughput; suitable for automation and drug screening. bioassaysys.comnih.gov | May have lower specificity than MS-based methods; indirect measurement. | Development of novel probes and detection methods for improved sensitivity. nih.gov |
Expansion of Applications in Systems Biology and Quantitative Metabolomics
Deuterated acyl-CoAs are invaluable tools for systems biology and quantitative metabolomics. nih.gov They serve as ideal internal standards for isotope dilution mass spectrometry, a gold standard for accurate quantification, because their chemical and physical properties are nearly identical to their non-deuterated counterparts, but they are distinguishable by mass. acs.org This allows for the precise measurement of acyl-CoA concentrations in complex biological matrices like cell and tissue lysates. bioassaysys.comnih.gov
Stable isotope labeling, often using 13C or deuterium (B1214612), is a cornerstone of metabolic flux analysis (MFA). nih.govnih.gov By introducing a labeled precursor, such as a deuterated fatty acid, into a biological system, researchers can trace the label's incorporation into various downstream metabolites, including different acyl-CoA species. nih.govnih.gov This provides a dynamic view of metabolic pathway activity, which is not attainable with simple measurements of metabolite levels. nih.gov MFA studies using deuterated compounds help to identify metabolic bottlenecks and quantify the flux through various pathways, such as fatty acid oxidation and synthesis. nih.govcreative-proteomics.com
The integration of stable isotope labeling with untargeted metabolomics is a powerful approach for discovering novel metabolic pathways and confirming the identity of unknown metabolites. nih.govacs.org Future applications will see this approach used more routinely to move from observational studies to detailed mechanistic investigations of cellular metabolism. nih.gov
Advancements in Computational Modeling for Complex Metabolic Networks
The data generated from stable isotope labeling experiments are increasingly being used to build and refine computational models of metabolic networks. nih.govmdpi.com These models are essential for understanding the complex interplay of biochemical reactions that constitute cellular metabolism. ijml.org By incorporating flux data obtained using deuterated acyl-CoAs, these models can more accurately simulate the behavior of metabolic systems under different conditions. nih.gov
Metabolic flux analysis (MFA) relies on computational algorithms to estimate reaction rates (fluxes) by fitting the model's predictions to the experimental isotope labeling data. mdpi.comyoutube.com Future advancements will focus on developing more sophisticated software and algorithms that can handle larger, more complex networks and integrate multiple "omics" datasets, such as proteomics and transcriptomics, for a more holistic understanding. mdpi.comijml.org Web-based platforms like MetaboAnalyst are already providing powerful tools for the analysis and visualization of metabolomics data, and these will continue to evolve to support more complex modeling approaches. metaboanalyst.ca
A key challenge is modeling the compartmentalization of metabolism, as acyl-CoA pools exist in different subcellular locations like the mitochondria, cytosol, and nucleus, where they perform distinct functions. nih.govnih.govnih.gov Advanced modeling techniques will be required to account for this spatial regulation and the transport of metabolites between compartments. nih.gov
Exploration of Deuterated Acyl-Coenzyme A Analogs in Mechanistic Disease Models (non-clinical)
Deuterated acyl-CoA analogs are critical for investigating the mechanisms of diseases characterized by dysregulated metabolism, such as cancer, diabetes, and inherited metabolic disorders. nih.govmdpi.comnih.gov In non-clinical disease models, these compounds can be used to trace metabolic reprogramming, a hallmark of many diseases. creative-proteomics.commdpi.com For example, studies in cancer cells use isotope tracers to understand how metabolic pathways are altered to support rapid proliferation. mdpi.com
The kinetic isotope effect, where the substitution of hydrogen with deuterium can alter the rate of a chemical reaction, can be exploited to probe enzyme mechanisms. nih.gov Studying the reaction of an enzyme with a deuterated substrate like Nonanoyl Coenzyme A-d17 can provide insights into the rate-limiting steps of catalysis. nih.gov
Furthermore, deuterated compounds are used to develop diagnostic tests for metabolic disorders. For instance, incubating patient-derived cells or blood samples with a deuterated fatty acid and measuring the production of deuterated acylcarnitines can help diagnose defects in mitochondrial fatty acid oxidation. nih.gov This approach has been used to discriminate between healthy individuals and patients with conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. nih.gov Future research will likely expand this strategy to a wider range of metabolic diseases and explore the use of deuterated acyl-CoAs to investigate the roles of specific enzymes, such as acyl-CoA synthetase long-chain family member 4 (ACSL4), in diseases like ferroptosis-related neurodegeneration. acs.org
Q & A
What are the optimal storage conditions for Nonanoyl Coenzyme A-d17 Sodium Salt to ensure stability in experimental settings?
This compound should be stored at -20°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to hygroscopicity and oxidation. Lyophilized powders should be aliquoted to avoid repeated freeze-thaw cycles, and aqueous solutions should be prepared fresh or stabilized with buffers (pH 3.5–5.0) to minimize hydrolysis .
How can researchers verify the solubility and purity of this compound prior to in vitro assays?
What methodological considerations are critical when using isotopic labeling with this compound in fatty acid oxidation studies?
- Isotopic Purity : Validate deuterium incorporation via mass spectrometry to ensure >98% isotopic enrichment.
- Enzyme Compatibility : Confirm that deuterium labeling does not inhibit acyl-CoA dehydrogenases or synthetases by comparing kinetic parameters (e.g., Km, Vmax) with non-deuterated controls .
- Tracer Dilution : Account for natural isotope abundance in downstream metabolites using correction algorithms in mass spec software .
How should researchers address discrepancies in acyl-CoA dehydrogenase activity measurements when using deuterated substrates like Nonanoyl Coenzyme A-d17?
Discrepancies may arise from kinetic isotope effects (KIE) or interference from residual non-deuterated CoA. Mitigation strategies include:
- Control Experiments : Compare reaction rates with non-deuterated substrates.
- Data Normalization : Use internal standards (e.g., stable isotope-labeled CoA derivatives) to correct for extraction efficiency .
- Enzyme-Specific Validation : Test multiple acyl-CoA dehydrogenases (e.g., ACAD9, ACADL) to rule out enzyme-specific biases .
What are the primary biochemical pathways where this compound acts as a substrate or intermediate?
Nonanoyl Coenzyme A-d17 is utilized in:
- Fatty Acid β-Oxidation : As a substrate for medium-chain acyl-CoA dehydrogenases (MCAD).
- Lipid Biosynthesis : Incorporation into very-long-chain fatty acids (VLCFAs) via elongation enzymes.
- Isotopic Tracing : Tracking carbon flux in metabolic studies using <sup>13</sup>C or <sup>2</sup>H NMR .
What strategies optimize the synthesis of this compound to achieve high isotopic enrichment and minimal degradation?
- Deuterium Source : Use deuterated nonanoic acid (d17) with >99% isotopic purity.
- Enzymatic Synthesis : Employ acyl-CoA synthetases (e.g., ACSL1) for regioselective conjugation to CoA, reducing side products.
- Purification : Use reverse-phase chromatography (C18 columns) to separate deuterated and non-deuterated species .
Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
How does the deuterium labeling in Nonanoyl Coenzyme A-d17 affect enzyme kinetics compared to the non-deuterated form?
Deuterium can induce kinetic isotope effects (KIE) , slowing cleavage of C-D bonds in β-oxidation. Key considerations:
- Measure Km and Vmax for deuterated vs. non-deuterated substrates.
- Use computational modeling (e.g., QM/MM simulations) to predict bond-breaking energetics .
What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar to fatty acid salt protocols).
- Ventilation : Use fume hoods during weighing to prevent inhalation of fine powders.
- Waste Disposal : Follow institutional guidelines for deuterated organic waste .
In tracer studies, how can cross-contamination between deuterated and non-deuterated Coenzyme A derivatives be minimized during sample preparation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
